Porphobilinogen

Clinical Chemistry Porphyria Diagnostics Method Validation

Porphobilinogen (PBG) is the sole substrate for porphobilinogen deaminase (PBG-D) and the definitive acute-phase biomarker for acute intermittent porphyria (AIP), offering superior disease specificity over ALA. This ≥96% purity powder is essential for calibrating LC-MS/MS assays, quantifying PBG-D activity across species (Km ranges from 1.1 μM to 79 μM), and monitoring plasma PBG for therapeutic response tracking. Soluble in 1 M NH₄OH; store at −20°C.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
CAS No. 487-90-1
Cat. No. B132115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePorphobilinogen
CAS487-90-1
Synonyms5-(Aminomethyl)-4-(carboxymethyl)-1H-pyrrole-3-propanoic Acid;  PBG; 
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N1)CN)CC(=O)O)CCC(=O)O
InChIInChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16)
InChIKeyQSHWIQZFGQKFMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Porphobilinogen CAS 487-90-1: Heme Biosynthesis Intermediate for Porphyria Research and Enzymatic Studies


Porphobilinogen (PBG; CAS 487-90-1; C₁₀H₁₄N₂O₄; MW 226.23) is a monopyrrole intermediate in the tetrapyrrole biosynthetic pathway, formed via the asymmetric condensation of two δ-aminolevulinic acid (ALA) molecules by porphobilinogen synthase (ALAD). It serves as the sole substrate for porphobilinogen deaminase (PBG-D; EC 4.3.1.8), which polymerizes four PBG molecules to form hydroxymethylbilane, the linear tetrapyrrole precursor to heme, chlorophyll, and vitamin B₁₂ [1]. PBG is commercially available as a powder with purity specifications of ≥96% or ≥99% by HPLC, soluble in 1 M NH₄OH (≥10 mg/mL), and requires storage at −20°C for long-term stability .

Why Porphobilinogen Cannot Be Substituted with δ-Aminolevulinic Acid or Other Heme Precursors in Quantitative Assays


Porphobilinogen occupies a distinct and non-interchangeable position within the heme biosynthetic pathway, two enzymatic steps downstream of ALA and immediately upstream of the rate-limiting PBG deaminase reaction where AIP-associated mutations manifest. ALA cannot substitute for PBG in PBG-D activity assays because PBG-D exhibits strict substrate specificity for PBG's pyrrole structure; similarly, PBG—unlike ALA—does not react with Ehrlich's reagent after anion-exchange purification without prior chemical conversion, enabling its selective spectrophotometric quantification [1]. In clinical diagnostics, elevated urinary PBG is the defining biochemical hallmark of acute intermittent porphyria (AIP), while ALA elevation may be shared across multiple acute porphyrias (AIP, hereditary coproporphyria, variegate porphyria), making PBG the more specific acute-phase marker [2].

Porphobilinogen CAS 487-90-1: Quantified Differentiation Against Comparators and Alternative Methods


LC-MS/MS vs. Ehrlich's Reagent: Superior Analytical Specificity for Urinary PBG Quantification

Porphobilinogen detection via LC-MS/MS provides substantially greater analytical specificity than the traditional Ehrlich's reagent spectrophotometric method, which is described as 'insensitive, relatively nonspecific, labor intensive and subject to interference from unknown urine constituents' [1]. The LC-MS/MS method using stable-isotope dilution eliminates false-positive signals from urobilinogen and other Ehrlich-reactive urinary compounds that co-elute in non-chromatographic assays [2].

Clinical Chemistry Porphyria Diagnostics Method Validation

Plasma vs. Urine PBG: Plasma as the More Sensitive Biomarker for Acute Porphyria Attack Monitoring

In a clinical trial of three AIP patients across four acute attacks, plasma PBG concentration changes more accurately reflected clinical and therapeutic course than urinary PBG or plasma/urinary ALA [1]. During attacks requiring heme therapy, plasma PBG concentrations significantly increased after hospital admission (p=0.01) despite glucose administration, whereas urinary PBG did not show this early treatment-refractory signal.

Biomarker Monitoring Acute Intermittent Porphyria Clinical Biochemistry

Species-Specific PBG-D Kinetics: Rat Harderian Gland Km 1.1 μM vs. Scenedesmus obliquus Km 79 μM

Porphobilinogen serves as the substrate for PBG deaminase across diverse organisms, but kinetic parameters vary substantially by species. Rat harderian gland PBG-D exhibits a Km of 1.1 μM at 37°C, pH 8.0, with Vmax of 170 pmol/min/mg [1]. In contrast, PBG-D from the green alga Scenedesmus obliquus shows a Km of 79 μM at 37°C, pH 7.4, with Vmax of 176 pmol·min⁻¹ [2]. This 72-fold difference in substrate affinity reflects distinct active-site architecture and evolutionary divergence in heme biosynthesis regulation.

Enzyme Kinetics Comparative Biochemistry Porphobilinogen Deaminase

ALA to PBG Conversion Rate: Fish Hepatic ALAD Km 43 μM ALA with Vmax 2.57 nmol PBG/h/mg

δ-Aminolevulinic acid dehydratase (ALAD; PBG synthase) converts ALA to PBG. Channel catfish (Ictalurus punctatus) hepatic ALAD exhibits a Km of 0.043 mM (43 μM) for ALA and a Vmax of 2.57 nmol PBG/h/mg protein [1]. This fish enzyme is biochemically distinct from mammalian ALAD: the IC₅₀ for Pb²⁺ inhibition is 17.3 μM in catfish, which is 40-fold higher than the 0.31–0.4 μM reported for rat ALAD [1]. The enzyme also shows no Zn²⁺ activation and only moderate EDTA inhibition, unlike the Zn²⁺-dependent mammalian ortholog [1].

ALAD Kinetics Porphobilinogen Synthesis Lead Toxicity Biomarker

PBG-D Inhibition by Protoporphyrin IX: 40% Activity Reduction at Physiological Porphyrin Concentration

Protoporphyrin IX, a downstream heme precursor, exerts feedback inhibition on PBG deaminase activity. In rat harderian gland PBG-D assays, increasing concentrations of protoporphyrin IX reduced enzyme activity, reaching 40% inhibition at the in vivo concentration of the porphyrin when assayed at 7 μM PBG [1]. Notably, inhibition by protoporphyrin was not completely reversed even at saturating substrate concentrations, indicating a mixed or non-competitive regulatory mechanism distinct from simple substrate competition [1].

Enzyme Regulation Feedback Inhibition Heme Biosynthesis

Optimal Research Applications for Porphobilinogen CAS 487-90-1 Based on Quantified Evidence


Clinical Diagnostic Method Development: LC-MS/MS Assay Calibration and Validation

Porphobilinogen analytical standard (≥96% purity) is essential for calibrating and validating LC-MS/MS assays for urinary and plasma PBG quantification. As demonstrated in Section 3, LC-MS/MS eliminates the analytical specificity limitations of Ehrlich's reagent, enabling detection of PBG-IAG conjugates that escape colorimetric methods [1]. Stable-isotope-labeled internal standards (e.g., PBG-¹³C₂) are required for accurate quantification via isotope dilution. Plasma PBG, shown to more accurately reflect acute attack progression than urinary PBG (p=0.01 sensitivity advantage) [2], should be prioritized in longitudinal monitoring studies.

Comparative Enzymology: Species-Specific PBG Deaminase Kinetic Studies

PBG serves as the defined substrate for measuring PBG deaminase (PBG-D) activity across phylogenetically diverse organisms. The 72-fold difference in Km between mammalian PBG-D (Km = 1.1 μM) and algal PBG-D (Km = 79 μM) [3] necessitates species-appropriate substrate concentration ranges. Investigators must titrate PBG based on the enzyme source: ≤10 μM for mammalian orthologs, ≥200 μM for algal/plant orthologs. Additionally, the 40% feedback inhibition by protoporphyrin IX at physiological concentrations [3] requires inclusion of porphyrin-free controls in regulatory mechanism studies.

Environmental Toxicology: ALAD Activity Assays for Lead Exposure Biomarker Studies

PBG production rate from ALA serves as the readout for ALAD (PBG synthase) activity in lead toxicity studies. The 40-fold species difference in Pb²⁺ sensitivity (catfish IC₅₀ = 17.3 μM vs. rat IC₅₀ = 0.31–0.4 μM) [4] mandates that PBG-based ALAD assays employ species-matched calibration curves and reference ranges. Researchers using PBG as a quantification standard for ALAD activity must also account for the absence of Zn²⁺ activation in fish orthologs when interpreting dose-response relationships.

Acute Intermittent Porphyria Research: Biomarker Quantification and Therapeutic Monitoring

PBG is the definitive acute-phase biomarker for AIP research, distinguished from ALA by its disease specificity—elevated PBG confirms AIP diagnosis while ALA elevation may overlap with hereditary coproporphyria and variegate porphyria [5]. Plasma PBG monitoring via LC-MS/MS provides superior temporal resolution for tracking therapeutic responses to glucose and heme therapy compared to urinary PBG [2]. Researchers designing clinical studies of novel porphyria therapeutics should incorporate serial plasma PBG measurements as a primary biochemical endpoint.

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